
Angiotensin II human, FAM-labeled
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin II human, FAM-labeled, is a fluorescently labeled peptide derived from angiotensin II. This compound is used extensively in research due to its ability to bind to specific receptors and its fluorescent properties, which allow for easy tracking and visualization in various biological assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human, FAM-labeled, involves the conjugation of the angiotensin II peptide with a fluorescent dye, carboxyfluorescein (FAM). The peptide sequence for angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The FAM dye is attached to the N-terminal of the peptide through a series of coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. After the peptide synthesis, the FAM dye is conjugated, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反応の分析
Types of Reactions: Angiotensin II human, FAM-labeled, primarily undergoes substitution reactions during its synthesis. The peptide bond formation between the amino acids and the conjugation of the FAM dye are key substitution reactions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures (25-40°C)
Major Products: The major product of these reactions is the FAM-labeled angiotensin II peptide, which is then purified to remove any unreacted starting materials and by-products .
科学的研究の応用
Angiotensin II human, FAM-labeled, has a wide range of applications in scientific research:
Cardiovascular Research: Used to study the effects of angiotensin II on blood pressure regulation and cardiovascular function.
Cell Signaling: Helps in understanding the signaling pathways involving angiotensin II receptors, particularly in the renin-angiotensin system (RAS).
Apoptosis and Fibrosis: Investigates the role of angiotensin II in cell proliferation, fibrosis, and apoptosis.
Fluorescent Imaging: Utilized in various imaging techniques to track the binding and movement of angiotensin II in biological systems.
作用機序
Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II receptor type 1 (AT1). This binding activates G-protein-coupled receptor pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction. Additionally, angiotensin II influences cell proliferation, fibrosis, and apoptosis through various signaling cascades .
類似化合物との比較
Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).
Angiotensin III: Another active peptide in the RAS, with similar but less potent effects compared to angiotensin II.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions.
Uniqueness: Angiotensin II human, FAM-labeled, is unique due to its fluorescent labeling, which allows for real-time tracking and visualization in research applications. This property makes it particularly valuable in studies requiring precise localization and quantification of angiotensin II interactions .
特性
分子式 |
C71H81N13O18 |
|---|---|
分子量 |
1404.5 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |
InChIキー |
DPCSECZBQFFZOH-WIDNDGSMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


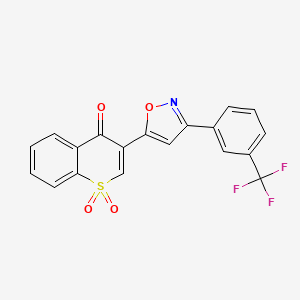
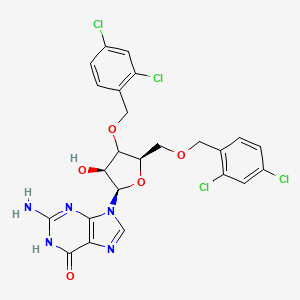
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
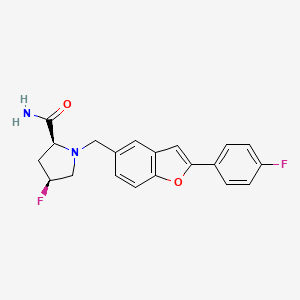
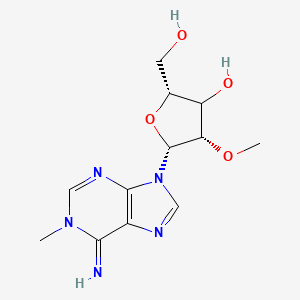
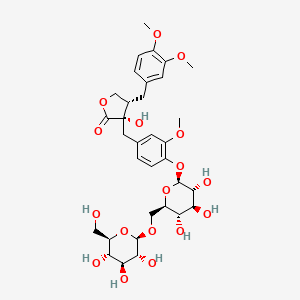
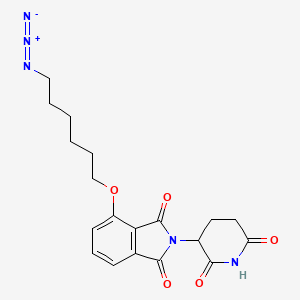
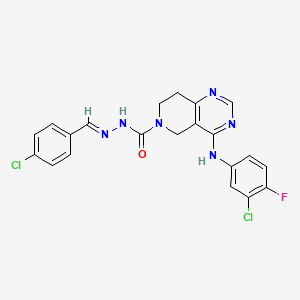

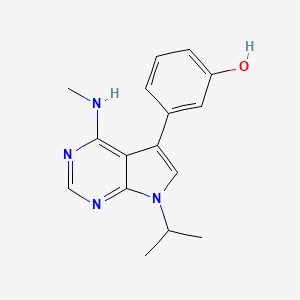

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
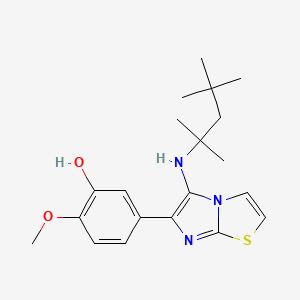
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)
